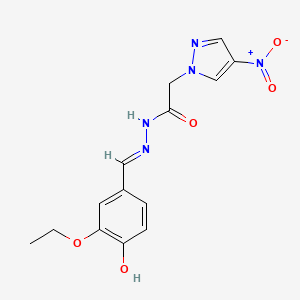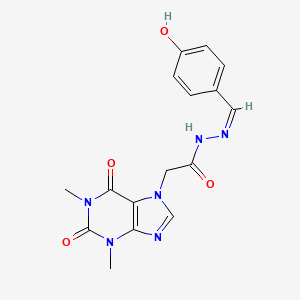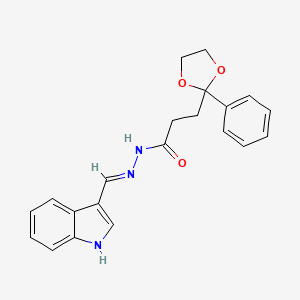
5,5-dimethylcyclohexane-1,2,3-trione 2-({2-hydroxy-5-nitrophenyl}hydrazone)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-dimethylcyclohexane-1,2,3-trione 2-({2-hydroxy-5-nitrophenyl}hydrazone) is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a hydrazinylidene group attached to a cyclohexane ring, which is further substituted with hydroxy and nitro groups. The compound’s distinct structure makes it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-dimethylcyclohexane-1,2,3-trione 2-({2-hydroxy-5-nitrophenyl}hydrazone) typically involves a multi-step process. One common method includes the condensation of 2-hydroxy-5-nitrobenzaldehyde with 5,5-dimethylcyclohexane-1,3-dione in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial synthesis more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
5,5-dimethylcyclohexane-1,2,3-trione 2-({2-hydroxy-5-nitrophenyl}hydrazone) undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and hydroxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5,5-dimethylcyclohexane-1,2,3-trione 2-({2-hydroxy-5-nitrophenyl}hydrazone) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of 5,5-dimethylcyclohexane-1,2,3-trione 2-({2-hydroxy-5-nitrophenyl}hydrazone) involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the nitro and hydroxy groups allows for hydrogen bonding and electrostatic interactions with the target molecules, enhancing its binding affinity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(2-Hydroxy-5-nitrophenyl)hydrazinylidene]naphthalen-1-one
- 2-[(2-Hydroxy-5-nitrophenyl)hydrazinylidene]propanedinitrile
- 2-(2-Hydroxy-5-Methoxy-Phenyl)-1h-Benzoimidazole-5-Carboxamidine
Uniqueness
Compared to similar compounds, 5,5-dimethylcyclohexane-1,2,3-trione 2-({2-hydroxy-5-nitrophenyl}hydrazone) stands out due to its unique cyclohexane ring structure and the specific positioning of the hydroxy and nitro groups.
Eigenschaften
Molekularformel |
C14H15N3O5 |
|---|---|
Molekulargewicht |
305.29g/mol |
IUPAC-Name |
3-hydroxy-2-[(2-hydroxy-5-nitrophenyl)diazenyl]-5,5-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C14H15N3O5/c1-14(2)6-11(19)13(12(20)7-14)16-15-9-5-8(17(21)22)3-4-10(9)18/h3-5,18-19H,6-7H2,1-2H3 |
InChI-Schlüssel |
JIABYEMTLDPRDI-UHFFFAOYSA-N |
SMILES |
CC1(CC(=C(C(=O)C1)N=NC2=C(C=CC(=C2)[N+](=O)[O-])O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[5-(Anilinomethyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylideneamino]acetamide](/img/new.no-structure.jpg)
![2-(4-chlorophenoxy)-2-methyl-N'-[(3-phenyl-1H-pyrazol-4-yl)methylene]propanohydrazide](/img/structure/B1190802.png)
![N'-[(2-methyl-1H-indol-3-yl)methylene]-2-(4-pyridinyl)-4-quinolinecarbohydrazide](/img/structure/B1190803.png)
![2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]-N'-(2-hydroxybenzylidene)acetohydrazide](/img/structure/B1190804.png)

![5-{[3-(4-bromophenyl)-1H-pyrazol-4-yl]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B1190806.png)

![3-(4-methylphenyl)-2-[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one](/img/structure/B1190815.png)

